molecular formula C11H14O B2447709 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 33223-85-7

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B2447709
CAS No.: 33223-85-7
M. Wt: 162.232
InChI Key: DAFHDPGYEOOPFJ-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C11H14O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a methyl group on the tetrahydronaphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of 2-methyl-1,2,3,4-tetrahydronaphthalen-2-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-methyl-1,2,3,4-tetrahydronaphthalen-2-one using a suitable catalyst such as palladium on carbon (Pd/C). This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-one.

    Reduction: 2-Methyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can modulate enzymatic activities and receptor interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine: Contains an amine group instead of a hydroxyl group, leading to different chemical properties and reactivity.

Uniqueness

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of both a hydroxyl and a methyl group on the tetrahydronaphthalene ring

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(12)7-6-9-4-2-3-5-10(9)8-11/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFHDPGYEOOPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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